molecular formula C62H87N13O16 B1256344 2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

Cat. No.: B1256344
M. Wt: 1270.4 g/mol
InChI Key: YXHLJMWYDTXDHS-SGILFZQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoactinomycin D is a fluorescent chemical compound with a strong affinity for DNA. It is widely used as a fluorescent marker for DNA in fluorescence microscopy and flow cytometry. This compound intercalates in double-stranded DNA, with a high affinity for GC-rich regions, making it useful for chromosome banding studies .

Preparation Methods

Industrial Production Methods: Industrial production methods for 7-Aminoactinomycin D are not well-documented. it is likely that the production involves large-scale synthesis similar to laboratory methods, with additional steps for purification and quality control to ensure the compound’s suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoactinomycin D primarily undergoes intercalation reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions: The primary reagent for 7-Aminoactinomycin D is DNA, particularly double-stranded DNA with GC-rich regions. The compound is used in aqueous solutions, often in combination with other fluorochromes for multicolor applications.

Major Products Formed: The major product formed from the interaction of 7-Aminoactinomycin D with DNA is a stable DNA-7-Aminoactinomycin D complex, which exhibits strong fluorescence properties .

Scientific Research Applications

7-Aminoactinomycin D has a wide range of applications in scientific research:

Mechanism of Action

7-Aminoactinomycin D exerts its effects by intercalating into double-stranded DNA. This intercalation occurs preferentially at GC-rich regions of the DNA, causing a spectral shift in the compound’s fluorescence properties. The binding of 7-Aminoactinomycin D to DNA disrupts the normal structure of the DNA, making it useful for various analytical techniques .

Comparison with Similar Compounds

    Actinomycin D: A non-fluorescent compound that binds DNA in a similar manner to 7-Aminoactinomycin D.

    Propidium Iodide: Another fluorescent DNA intercalator used in cell viability assays.

Uniqueness: 7-Aminoactinomycin D is unique due to its strong fluorescence properties and high affinity for GC-rich regions of DNA. This makes it particularly useful for chromosome banding studies and multicolor fluorescence applications .

Properties

Molecular Formula

C62H87N13O16

Molecular Weight

1270.4 g/mol

IUPAC Name

2,7-diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49?/m1/s1

InChI Key

YXHLJMWYDTXDHS-SGILFZQNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)C(N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

7-ADD
7-amino-actinomycin D
7-aminoactinomycin D

Origin of Product

United States

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